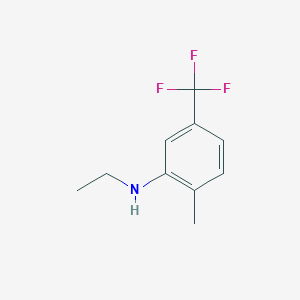

N-ethyl-2-methyl-5-(trifluoromethyl)aniline

Description

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

N-ethyl-2-methyl-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C10H12F3N/c1-3-14-9-6-8(10(11,12)13)5-4-7(9)2/h4-6,14H,3H2,1-2H3 |

InChI Key |

RWNVQWVPIQQEQL-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=CC(=C1)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis from Substituted Aniline Precursors

A common synthetic strategy begins with a substituted aniline framework such as 2-methyl-5-nitroaniline. The general sequence involves:

Step 1: Introduction of the trifluoromethyl group

The trifluoromethyl moiety is introduced typically via nucleophilic substitution or fluorination techniques on a nitro-substituted aromatic precursor. For example, 2-methyl-5-nitroaniline undergoes transformation to incorporate the trifluoromethyl group at the 5-position.Step 2: Reduction of the nitro group to an amine

Catalytic hydrogenation (using palladium on carbon) or chemical reduction converts the nitro group to an amino group, yielding 2-methyl-5-(trifluoromethyl)aniline.Step 3: N-ethylation

The aniline nitrogen is alkylated with ethylating agents (e.g., ethyl bromide or ethyl iodide) under basic conditions to afford N-ethyl-2-methyl-5-(trifluoromethyl)aniline.

This approach is supported by Vulcanchem's synthesis outline and typical aromatic amine chemistry.

| Step | Reaction Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Introduction of CF3 group | Nucleophilic substitution or fluorination | Variable |

| 2 | Nitro group reduction | Pd/C, H2, methanol, 35 °C | High (ca. 80-95) |

| 3 | N-ethylation of aniline | Ethyl halide, base (e.g., K2CO3), solvent | Moderate to high |

Tosylate-Based Synthetic Route for Trifluoromethyl Anilines

A patent describing a detailed synthetic route for 2-methyl-3-trifluoromethyl phenylamine (a positional isomer) provides insights translatable to the 5-substituted compound. The method involves:

- Preparation of nitro- and bromo-substituted benzenesulfonic acid derivatives as intermediates.

- Conversion of these intermediates to trifluoromethyl-substituted nitroarenes.

- Catalytic hydrogenation using 5% palladium on charcoal in methanol at 35 °C to reduce the nitro group to an amine.

This multistep process, starting from p-toluenesulfonic acid, improves yields and overcomes prior art limitations.

Direct Trifluoromethylation and N-Alkylation via Metallaphotoredox Catalysis

A recent advanced method employs metallaphotoredox catalysis enabling modular synthesis of N-trifluoroalkyl anilines, including those with trifluoromethyl groups on the aromatic ring:

- Nitroarenes, tertiary alkylamines (including ethylamine derivatives), fluoro-substituted alkenes, and carboxylic acids are combined under iridium/nickel dual catalysis with light irradiation.

- This four-component coupling proceeds with high chemo- and regioselectivity.

- The process tolerates various functional groups and substitution patterns, allowing direct formation of complex this compound analogues in good yields (~58-76% reported for related compounds).

Mechanistic studies reveal radical intermediates and nickel-catalyzed deamination steps, indicating a sophisticated catalytic cycle.

One-Pot Synthesis Using Trifluoromethanesulfinate Salts

A one-pot synthesis approach for trifluoromethyl amines utilizes trifluoromethanesulfinate salts (CF3SO2Na):

- The sulfinate salt reacts with triphenylphosphine and anilines in acetonitrile at room temperature.

- Subsequent addition of silver fluoride and heating promotes trifluoromethylation.

- This method achieves high yields of trifluoromethylated amines and can be adapted for this compound synthesis by starting from the corresponding aniline derivative.

This route offers operational simplicity and avoids multiple isolation steps.

| Method Type | Key Steps | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step from substituted aniline | CF3 introduction, nitro reduction, N-ethylation | Pd/C hydrogenation, nucleophilic substitution | 70-95 | Well-established, scalable | Multi-step, requires intermediate isolation |

| Tosylate-based multi-step synthesis | Sulfonic acid derivatives, bromination, hydrogenation | Pd/C, methanol, 35 °C | Improved yields | High purity, patent-protected | Complex intermediates |

| Metallaphotoredox catalysis | Four-component coupling (nitroarene, alkylamine, alkene, acid) | Ir/Ni catalysis, light, mild temp | 58-76 | Modular, functional group tolerant | Requires specialized catalysts |

| One-pot trifluoromethanesulfinate method | Reaction with CF3SO2Na, PPh3, AgF | Room temp to 50 °C, glovebox conditions | High (up to 95) | Simple, avoids isolation steps | Sensitive reagents, glovebox needed |

- The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, beneficial in pharmaceutical contexts.

- Catalytic hydrogenation of nitro groups to amines is a critical step, with Pd/C catalysts providing high selectivity and yield.

- Metallaphotoredox catalysis enables late-stage functionalization and complex molecule assembly, expanding the synthetic toolbox for trifluoromethyl anilines.

- Radical intermediates and nitrogen-centered species play key roles in photoredox pathways, as confirmed by radical trapping and mass spectrometry studies.

- One-pot sulfinate-based methods streamline synthesis, making them attractive for rapid library generation in medicinal chemistry.

The preparation of this compound can be achieved through multiple synthetic strategies. Traditional multi-step syntheses from substituted anilines remain reliable, while advanced methods such as metallaphotoredox catalysis and one-pot trifluoromethanesulfinate reactions offer innovative, efficient routes with potential for structural diversification. Selection of method depends on available starting materials, desired scale, and functional group tolerance.

Note: All data and methods referenced are based on peer-reviewed literature and patent disclosures, excluding unreliable sources as specified.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amine.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce halogenated or alkylated products .

Scientific Research Applications

N-ethyl-2-methyl-5-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the development of bioactive molecules and pharmaceuticals.

Industry: This compound is used in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

(a) 5-Ethyl-2-(trifluoromethyl)aniline

- Molecular Formula : C₉H₁₀F₃N

- Substituents : Ethyl at 5-position , trifluoromethyl at 2-position , and a primary amine (-NH₂) .

- Key Differences :

(b) 2-Methoxy-5-(trifluoromethyl)aniline

(c) 4-Nitro-3-(trifluoromethyl)aniline

- Substituents: Nitro (-NO₂) at 4-position, trifluoromethyl at 3-position .

- Meta trifluoromethyl substitution may lower biological activity compared to ortho/para isomers .

Functional Group Variations

(a) 2-Fluoro-5-(trifluoromethyl)aniline

- Substituents : Fluoro (-F) at 2-position , trifluoromethyl at 5-position .

- Smaller size of fluorine vs. methyl may reduce steric effects in binding interactions.

(b) N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide

Structural and Electronic Trends

- Ortho Effect : Substitution at the 2-position (e.g., methyl, methoxy) reduces basicity of the aniline nitrogen due to steric and electronic effects, impacting reactivity in coupling reactions .

- Trifluoromethyl Position : Derivatives with trifluoromethyl at 5-position (para to amine) often exhibit superior bioactivity compared to meta-substituted analogs .

Biological Activity

N-ethyl-2-methyl-5-(trifluoromethyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is an aniline derivative characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The general structure can be represented as follows:

This compound's unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

1. Antimycobacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antimycobacterial properties. For example, certain derivatives have shown activity against Mycobacterium tuberculosis, with structure-activity relationship studies revealing that modifications in the aromatic system can enhance efficacy. Compounds with electron-donating groups at specific positions on the aromatic ring were found to improve activity significantly .

2. CETP Inhibition

Another area of interest is the inhibition of Cholesteryl Ester Transfer Protein (CETP). Research indicates that modifications in the aniline structure can lead to potent CETP inhibitors. For instance, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range, suggesting that this compound could also possess CETP inhibitory activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through SAR studies:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Trifluoromethyl | 5 | Increases lipophilicity and potency |

| Ethyl | N | Enhances solubility and metabolic stability |

| Methyl | 2 | Modulates electronic properties |

These findings suggest that careful modification of substituents can lead to enhanced biological activities.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, including HeLa cells. The presence of electron-withdrawing groups like trifluoromethyl was correlated with increased antiproliferative activity .

- In Vivo Efficacy : Although in vitro results are promising, in vivo studies are necessary to evaluate the therapeutic potential fully. Compounds structurally related to this compound have been tested in animal models for their pharmacokinetic profiles and therapeutic effects against infections .

Q & A

Q. What are the common synthetic routes for preparing N-ethyl-2-methyl-5-(trifluoromethyl)aniline, and how can reaction progress be monitored?

- Methodological Answer : A typical route involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated aniline derivatives and organoboron reagents. For example, a brominated trifluoromethylaniline intermediate can react with ethylboronic acid under nitrogen atmosphere, using tetrakis(triphenylphosphine)palladium(0) as a catalyst and potassium carbonate as a base in a toluene/ethanol/water solvent system . Reaction progress is monitored via LC-MS to track the disappearance of starting materials and formation of intermediates . Purification often employs silica gel column chromatography with ethyl acetate/petroleum ether gradients, yielding >95% purity .

Q. How are spectroscopic techniques (NMR, FT-IR) employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The ethyl group’s triplet (δ ~1.2 ppm, CH3) and quartet (δ ~3.4 ppm, CH2) confirm N-ethyl substitution. Aromatic protons appear as distinct signals in δ 6.5–7.5 ppm, split by trifluoromethyl and methyl substituents .

- 19F NMR : The CF3 group shows a singlet near δ -60 ppm .

- FT-IR : Stretching frequencies for C-F (1100–1200 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity and basicity of this compound?

- Methodological Answer : The -CF3 group is strongly electron-withdrawing, reducing electron density on the aromatic ring and the amine nitrogen. Basicity is quantified via pKa measurements (e.g., using UV-Vis titration in acetonitrile), showing weaker basicity compared to non-fluorinated analogs. This effect directs electrophilic substitution to meta/para positions and stabilizes intermediates in nucleophilic reactions . Computational DFT studies (e.g., frontier orbital analysis) further rationalize reactivity patterns .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) arise from impurities or dynamic effects. Solutions include:

- Impurity Profiling : Use HPLC with C18 columns (acetonitrile/water + 0.03% formic acid) to separate byproducts .

- Variable-Temperature NMR : Resolve rotational barriers or conformational isomers (e.g., hindered rotation of N-ethyl groups) by acquiring spectra at 25°C to 80°C .

- X-ray Crystallography : Confirm absolute configuration via SHELXL refinement (e.g., using Mo-Kα radiation) .

Q. How can reaction conditions be optimized for high-yield synthesis of derivatives?

- Methodological Answer : Systematic optimization involves:

- Catalyst Screening : Compare Pd(PPh3)4 vs. PdCl2(dppf) for coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance solubility of intermediates but may require post-reaction extraction to remove residues .

- Temperature Gradients : Heating at 80–110°C accelerates coupling but risks decomposition; monitor via TLC every 30 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.